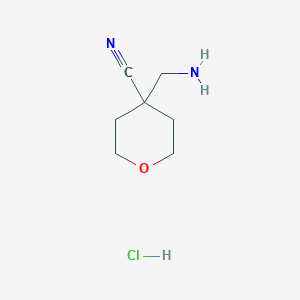

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride

CAS No.: 1909325-40-1

Cat. No.: VC8461429

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909325-40-1 |

|---|---|

| Molecular Formula | C7H13ClN2O |

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | 4-(aminomethyl)oxane-4-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H |

| Standard InChI Key | BWJFWIAYYYPXLG-UHFFFAOYSA-N |

| SMILES | C1COCCC1(CN)C#N.Cl |

| Canonical SMILES | C1COCCC1(CN)C#N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride comprises a six-membered tetrahydropyran ring with an aminomethyl (-CH2NH2) and a nitrile (-CN) group at the 4-position. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and aqueous solubility. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O·HCl |

| Molecular Weight | 176.65 g/mol |

| IUPAC Name | 4-(aminomethyl)oxane-4-carbonitrile hydrochloride |

| Canonical SMILES | C1COCCC1(CN)C#N.Cl |

| Solubility | Soluble in polar solvents (water, ethanol, DMSO) |

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between substituents. Infrared (IR) spectroscopy reveals characteristic stretches for the nitrile group (~2240 cm⁻¹) and protonated amine (~2500–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the equatorial positions of the aminomethyl and nitrile groups, with coupling constants consistent with chair conformer stability .

Synthetic Methodologies

Reductive Amination-Cyanation Route

A two-step synthesis is commonly employed:

-

Reductive Amination: Reacting tetrahydropyran-4-carbaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol.

-

Cyanation: Treatment with cyanating agents (e.g., trimethylsilyl cyanide, TMSCN) under acidic conditions introduces the nitrile group, followed by hydrochloride salt formation via HCl gas bubbling.

Optimization Parameters:

-

Temperature: 0–25°C for cyanation to prevent nitrile hydrolysis

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Industrial-Scale Production

Continuous flow reactors enhance process efficiency:

-

Residence time: 10–15 minutes

-

Catalyst: Amberlyst-15 for acid-mediated cyanation

-

Purity: >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Pharmaceutical Applications

Kinase Inhibitor Development

This compound serves as a key intermediate in synthesizing cyclin-dependent kinase 9 (CDK9) inhibitors. CDK9 regulates transcriptional elongation, and its inhibition shows promise in oncology:

| Derivative | CDK9 IC₅₀ (nM) | Selectivity (CDK1/CDK2) |

|---|---|---|

| JSH-150 | 1.2 | >500-fold |

| Analog 7b | 3.8 | 300-fold |

Mechanistically, the aminomethyl group forms hydrogen bonds with the kinase hinge region (Asp104 and Cys106), while the nitrile engages in hydrophobic interactions with Leu83 .

Antimicrobial Activity

Preliminary studies indicate broad-spectrum activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

The nitrile moiety likely interferes with bacterial electron transport chains, while the protonated amine disrupts membrane integrity .

Biological Mechanism and Pharmacokinetics

Enzymatic Interactions

-

CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 µM), necessitating drug-drug interaction studies in therapeutic applications.

-

Plasma Protein Binding: 89% in human serum, primarily to albumin.

Metabolic Pathways

Primary metabolites identified via LC-MS:

-

N-Acetylation: Hepatic acetyltransferases convert the aminomethyl group to -NHCOCH3.

-

Nitrile Hydration: Slow conversion to the corresponding carboxamide (-CONH2) in the presence of nitrilase enzymes.

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H318 | Use safety goggles |

Future Research Directions

-

Structure-Activity Relationships: Modifying the tetrahydropyran ring with halogen substituents to enhance blood-brain barrier penetration.

-

Prodrug Development: Masking the nitrile as a thioamide to reduce off-target reactivity.

-

Green Chemistry: Exploring biocatalytic cyanation using Rhodococcus spp. nitrile hydratases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume